molecular formula C21H15NO3 B2708919 9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 100891-99-4

9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2708919
CAS No.: 100891-99-4
M. Wt: 329.355
InChI Key: HSZFUMOBSYDLLF-UHFFFAOYSA-N
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Description

9-(2-Methoxyphenyl)-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a tricyclic heterocyclic compound featuring a fused azabicyclic core with a 2-methoxyphenyl substituent at the 9-position. The molecule contains two ketone groups (8,10-dione) and a methoxy group in the ortho position of the phenyl ring, which introduces steric and electronic effects.

Properties

IUPAC Name

6-(2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c1-25-19-13-7-6-12-18(19)22-20(23)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(22)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZFUMOBSYDLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the exact synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)benzodbenzazepine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

6-(2-Methoxyphenyl)benzodbenzazepine-5,7-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Substituent(s) Molecular Formula Key Functional Groups Notable Properties/Inferences Reference
9-(2-Methoxyphenyl)-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione (Target) 2-Methoxyphenyl C₂₁H₁₅NO₃ Azatricyclo core, 8,10-dione Ortho-substituent may hinder ring planarization; moderate lipophilicity
9-(4-Ethoxyphenyl)-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione 4-Ethoxyphenyl C₂₂H₁₇NO₃ Azatricyclo core, 8,10-dione Para-substituent enhances electronic conjugation; higher molecular weight (343.375 g/mol)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-Methoxyphenyl, 3,7-dithia C₁₈H₁₅NO₃S₂ Dithia-azatetracyclo, ketone Sulfur atoms increase lipophilicity and redox activity
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 3-Methoxy-4-hydroxyphenyl C₁₈H₁₅NO₄S₂ Dithia-azatetracyclo, hydroxyl Hydroxyl group enables hydrogen bonding; polar
4,16-Dimethoxy-10-methyl-9-[2-(²H₅)phenylethyl]-10-azatricyclo[11.4.0.0²,⁷]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-ol Dimethoxy, deuterated phenylethyl C₂₈H₂₉D₅NO₃ Azatricyclo, hydroxyl, deuterated Deuterium enhances metabolic stability; bulky substituents reduce solubility
10-[4-(Benzyloxy)phenyl]-5,6,14,14-tetramethyl-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one Benzyloxy, tetramethyl, diaza C₃₀H₂₇N₂O₂ Diazatricyclo, ketone Additional nitrogen enhances hydrogen bonding; benzyloxy increases lipophilicity

Structural and Electronic Comparisons

  • Para-substituents (e.g., 4-ethoxy or 4-methoxy) allow better electronic conjugation with the azatricyclo core, possibly enhancing UV absorption or fluorescence properties.
  • Heteroatom Variations : Replacement of oxygen with sulfur (e.g., 3,7-dithia analogs) increases molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
  • Functional Group Diversity : Hydroxyl groups (e.g., 3-methoxy-4-hydroxyphenyl derivative) enable hydrogen bonding, enhancing solubility and target affinity in biological systems, whereas methoxy/ethoxy groups prioritize lipophilicity .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be lower than that of the 4-ethoxyphenyl analog (due to ethoxy’s larger alkyl chain) but higher than hydroxyl-containing derivatives .
  • Solubility : The ortho-methoxy group may reduce crystallinity compared to para-substituted analogs, as seen in similar tricyclic systems .

Biological Activity

9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on available literature, including in vitro and in vivo studies.

Chemical Structure

The compound is characterized by a tricyclic structure with a methoxyphenyl substitution, contributing to its pharmacological properties. The molecular formula is C19H14N2O4C_{19}H_{14}N_2O_4, with a molecular weight of 334.3 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anticancer properties, antimicrobial effects, and enzyme inhibition. The following sections detail specific findings related to the biological activity of 9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds within the azatricyclo family:

  • Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms such as DNA intercalation and modulation of cell cycle regulators like p21 and cyclins (Gong et al., 2021) .
  • Cell Lines Tested : In vitro studies have demonstrated cytotoxic effects against multiple cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) with IC50 values ranging from 10 to 30 μM .
CompoundCell LineIC50 (μM)Mechanism
AaptamineHeLa15.03Apoptosis induction
AaptamineA54910.47DNA intercalation
IsoaaptamineMDA-MB-23119.34Cell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Activity Against Bacteria : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
  • Mode of Action : Antimicrobial activity is hypothesized to result from the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Enzyme Inhibition

Research has indicated that compounds structurally similar to 9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione may act as inhibitors of various enzymes:

  • Phospholipase A2 Inhibition : Studies have shown that certain azatricyclo compounds inhibit phospholipase A2 activity, which is crucial for inflammatory responses .

Study on Anticancer Properties

A study by Dyshlovoy et al. (2021) investigated the anticancer effects of azatricyclo derivatives in mice models with human xenografts. The results indicated significant tumor reduction and modulation of gene expression related to apoptosis and cell proliferation .

Study on Antimicrobial Effects

In another study focusing on antimicrobial activity, derivatives were tested against a panel of bacterial strains showing promising results with minimum inhibitory concentrations (MICs) below 50 μg/mL for several strains .

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